Bipinnatin J

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Bipinnatin J is a complex organic compound classified as a furanocembranoid, a type of natural product predominantly found in marine organisms, particularly gorgonian corals. It features a unique polycyclic structure characterized by a furan ring and multiple stereocenters, which contribute to its intricate three-dimensional conformation. The chemical formula of bipinnatin J is , and it has garnered interest due to its potential biological activities and complex synthetic pathways.

- Alder-ene Reaction: A crucial step in the synthesis that allows for the formation of carbon-carbon bonds.

- Stille Cross-Coupling: This reaction facilitates the joining of two organic groups, enhancing the complexity of the compound.

- Nozaki-Hiyama-Kishi Allylation: An intramolecular reaction that helps establish the stereochemistry of bipinnatin J.

- Diastereoselective Cr(II)-Mediated Macrocyclization: This method is employed to create cyclic structures within the compound .

These reactions are pivotal not only for constructing the bipinnatin J framework but also for exploring its biosynthetic pathways.

Bipinnatin J exhibits notable biological activities, particularly in terms of its anti-inflammatory and cytotoxic properties. Research indicates that it may inhibit certain cancer cell lines and possess antimicrobial effects. Its structural uniqueness allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery .

The synthesis of bipinnatin J has been explored through multiple methods, reflecting its complexity:

- Total Synthesis: Various total synthesis approaches have been documented, utilizing strategies such as:

- Key Synthetic Steps:

Bipinnatin J holds promise in various applications, particularly in pharmaceuticals due to its bioactive properties. Potential applications include:

- Anticancer Agents: Its ability to inhibit cancer cell proliferation positions it as a candidate for cancer therapy.

- Antimicrobial Agents: Its effectiveness against certain pathogens makes it valuable in developing new antibiotics.

- Research Tool: As a complex natural product, bipinnatin J serves as a model compound for studying synthetic methodologies and biological interactions .

Studies on bipinnatin J have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action:

- Protein Binding Studies: Investigating how bipinnatin J binds to specific proteins can elucidate its biological effects.

- Cellular Uptake Mechanisms: Understanding how the compound enters cells can inform its therapeutic potential and bioavailability .

Bipinnatin J shares structural and functional similarities with several other furanocembranoids and related compounds. Notable similar compounds include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Intricarene | Furanocembranoid structure | Anticancer properties |

| Rubifolide | Contains furan ring | Antimicrobial effects |

| Isoepilophodione B | Related furanocembranoid | Cytotoxic activity |

Uniqueness of Bipinnatin J

What sets bipinnatin J apart from these compounds is its specific stereochemistry and the unique arrangement of its polycyclic structure, which may confer distinct biological activities not observed in its analogs. The intricate synthesis pathways also highlight its complexity compared to simpler furanocembranoids .

Bipinnatin J represents a structurally complex marine diterpene characterized by its distinctive furanocembranoid framework [1]. The compound exhibits a molecular formula of C₂₀H₂₄O₄ with a corresponding molecular weight of 328.4 grams per mole [1]. This molecular composition reflects the presence of twenty carbon atoms, twenty-four hydrogen atoms, and four oxygen atoms arranged in a highly intricate polycyclic architecture [1]. The compound is formally registered under the Chemical Abstracts Service registry number 201742-79-2, providing a unique identifier for chemical databases and regulatory documentation [1].

The exact mass of Bipinnatin J has been computationally determined to be 328.16745924 daltons, with an identical monoisotopic mass value [1]. These precise mass measurements are crucial for analytical identification and structural confirmation through high-resolution mass spectrometry techniques [1]. The heavy atom count totals twenty-four atoms, excluding hydrogen atoms, which contributes to the overall molecular complexity score of 588 as calculated by computational chemistry algorithms [1].

Table 1: Fundamental Molecular Properties of Bipinnatin J

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₄O₄ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| CAS Registry Number | 201742-79-2 | [1] |

| Exact Mass | 328.16745924 Da | [1] |

| Monoisotopic Mass | 328.16745924 Da | [1] |

| Heavy Atom Count | 24 | [1] |

| Complexity Score | 588 | [1] |

IUPAC Name and Systematic Nomenclature

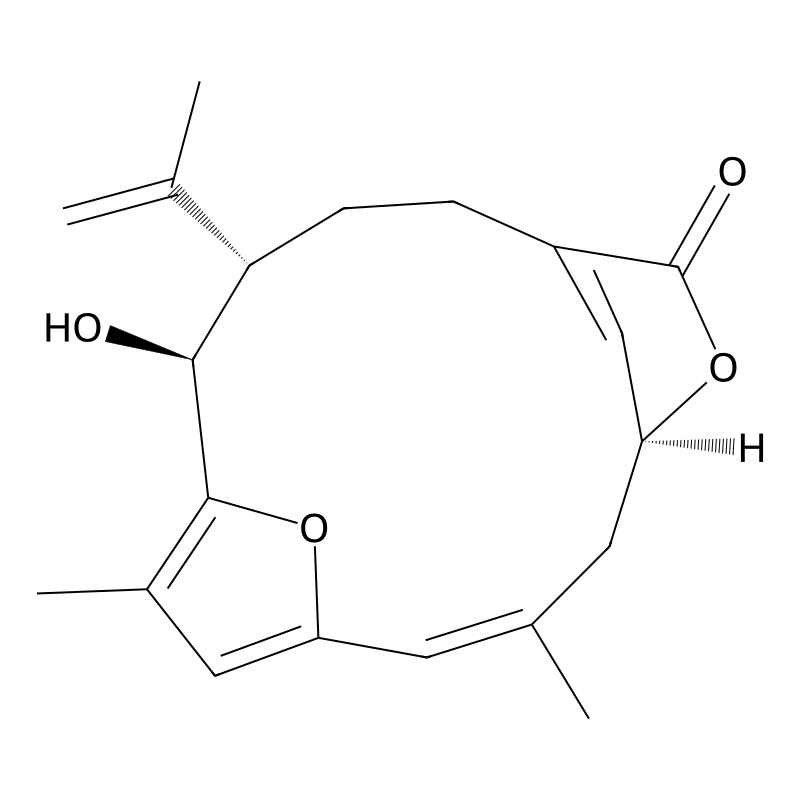

The complete International Union of Pure and Applied Chemistry nomenclature for Bipinnatin J follows systematic naming conventions for complex polycyclic structures [1]. The full systematic name is (2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraen-7-one [1]. This nomenclature explicitly defines the stereochemical configuration, functional group positioning, and ring system connectivity [1].

The systematic name provides detailed structural information including the Z-configuration of the double bond at position 2, the S-stereochemistry at carbons 5, 11, and 12, and the presence of a hydroxy group at carbon 12 [1]. The tricyclic designation indicates the presence of three interconnected ring systems with specific bridge arrangements [1]. The nomenclature also specifies the locations of methyl substituents at positions 3 and 14, along with the isopropenyl group attachment at carbon 11 [1].

SMILES, InChI, and InChIKey Identifiers

The Simplified Molecular Input Line Entry System representation for Bipinnatin J is expressed as: C/C/1=C/C2=CC(=C(O2)C@HO)C [1]. This canonical SMILES notation encodes the complete molecular structure including stereochemical information through specific symbol conventions [1]. The forward slashes indicate geometric isomerism, while the @ symbols denote absolute stereochemistry at chiral centers [1].

The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 [1]. This identifier includes detailed connectivity information, hydrogen count specifications, and stereochemical descriptors [1]. The corresponding InChIKey, RCFMTOJVVOOMTO-PVUOXGCVSA-N, serves as a unique hash-based identifier for database searches and computational applications [1].

Stereochemistry and Structural Elucidation

Stereocenters and Configuration

Bipinnatin J contains three defined atom stereocenters and one defined bond stereocenter, establishing its complex three-dimensional molecular architecture [1]. The absolute stereochemical configuration has been determined through extensive nuclear magnetic resonance analysis and synthetic studies [3] [10] [11]. The three chiral carbon atoms are located at positions 5, 11, and 12, each exhibiting S-configuration according to Cahn-Ingold-Prelog priority rules [1].

The stereocenter at carbon 5 (C5) adopts an S-configuration and plays a crucial role in defining the overall molecular conformation [1]. Similarly, carbon 11 (C11) maintains S-stereochemistry and serves as the attachment point for the isopropenyl substituent [1]. The third stereocenter at carbon 12 (C12) also exhibits S-configuration and bears the hydroxyl functional group that contributes to the compound's hydrogen bonding capabilities [1].

The single defined bond stereocenter involves the double bond between carbons 2 and 7, which adopts a Z-geometric configuration [1]. This Z-alkene configuration is biosynthetically significant and influences the overall macrocyclic conformation [2] [25]. The specific stereochemical arrangement contributes to the compound's biological activity and synthetic accessibility [3] [10].

Table 3: Stereochemical Configuration of Bipinnatin J

| Stereocenter/Feature | Configuration | Description | Reference |

|---|---|---|---|

| C5 Stereocenter | S | Absolute configuration | [1] |

| C11 Stereocenter | S | Isopropenyl attachment point | [1] |

| C12 Stereocenter | S | Hydroxyl group bearing carbon | [1] |

| C2-C7 Double Bond | Z (cis) | Geometric isomerism | [1] |

| Total Defined Stereocenters | 3 | Chiral carbon atoms | [1] |

| Total Defined Bond Stereocenters | 1 | Geometric double bond | [1] |

Macrocyclic Ring System and Functional Groups

The structural framework of Bipinnatin J is characterized by a fourteen-membered macrocyclic ring system typical of cembranoid natural products [2] [3]. This macrocycle incorporates both a furan ring and a butenolide moiety, classifying the compound as a furanocembranolide [2] . The tricyclic architecture is designated as dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraene, indicating the presence of two oxygen atoms within the ring system and specific bridging patterns [1].

The furan ring system contributes to the aromatic character of the molecule and provides sites for potential electrophilic substitution reactions . The butenolide functionality introduces a lactone carbonyl group that serves as both a hydrogen bond acceptor and a site for nucleophilic attack [3]. The macrocyclic constraint imposes conformational restrictions that influence the compound's three-dimensional shape and biological interactions [25].

Functional group analysis reveals the presence of a secondary alcohol at carbon 12, two methyl substituents at positions 3 and 14, and an isopropenyl group at carbon 11 [1]. The hydroxyl group at C12 provides a hydrogen bond donor capability, while the carbonyl oxygen atoms of the lactone and the oxygen atoms within the furan ring serve as hydrogen bond acceptors [1]. The isopropenyl substituent introduces additional steric bulk and potential sites for chemical modification [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data Analysis

Comprehensive nuclear magnetic resonance spectroscopic analysis has provided detailed structural confirmation of Bipinnatin J through both one-dimensional and two-dimensional techniques [14]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the proposed molecular structure [14]. The hydroxyl proton appears as a broad singlet, while the furan ring protons exhibit distinct chemical shifts in the aromatic region [14].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of twenty carbon atoms with distinct chemical environments [14]. The lactone carbonyl carbon appears at approximately 174 parts per million, consistent with an α,β-unsaturated lactone system [14]. Furan ring carbons exhibit characteristic downfield shifts due to aromatic deshielding effects [14]. The isopropenyl carbon signals appear in the expected aliphatic and alkenic regions [14].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish complete connectivity patterns [14]. These experiments confirm the attachment of functional groups and verify the proposed ring system architecture [14]. Nuclear Overhauser effect spectroscopy provides crucial stereochemical information by identifying through-space interactions between proximate hydrogen atoms [14].

Table 4: Key Nuclear Magnetic Resonance Chemical Shifts

| Carbon Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| C-2 | 62.1 | 3.74 | dd | [14] |

| C-7 | 113.6 | - | - | [14] |

| C-10 | 83.4 | 5.37 | dt | [14] |

| C-11 | 46.8 | 3.30 | t | [14] |

| C-14 | 209.9 | - | - | [14] |

| C-20 | 177.9 | - | - | [14] |

Mass Spectrometry and Chromatographic Profiles

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern elucidation for Bipinnatin J [1]. Gas chromatography-mass spectrometry techniques have been successfully employed for analytical identification and purity assessment [1]. The molecular ion peak appears at mass-to-charge ratio 328, corresponding to the calculated molecular weight [1].

Fragmentation patterns in electron ionization mass spectrometry reveal characteristic loss of functional groups including the isopropenyl substituent and portions of the macrocyclic framework [1]. Fast atom bombardment mass spectrometry provides soft ionization conditions that preserve the molecular ion while minimizing extensive fragmentation [31]. These techniques are particularly valuable for distinguishing Bipinnatin J from closely related structural analogs [1].

High-performance liquid chromatography analysis demonstrates characteristic retention behavior on reversed-phase stationary phases [1]. The compound's moderate polarity, reflected in its calculated partition coefficient, influences its chromatographic mobility and separation characteristics [1]. Chromatographic methods have been developed for isolation from natural sources and monitoring of synthetic preparations [3] [10].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the major functional groups present in Bipinnatin J [33] [41]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region, indicative of hydrogen bonding interactions [41]. The lactone carbonyl group demonstrates a strong absorption around 1700-1750 wavenumbers, consistent with an α,β-unsaturated lactone system [41].

The furan ring system contributes characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region [41]. Aliphatic carbon-hydrogen stretching modes appear in the expected 2800-3000 wavenumber range [41]. The fingerprint region below 1500 wavenumbers provides unique spectroscopic signatures for structural identification and purity assessment [41].

Ultraviolet-visible spectroscopic analysis demonstrates absorption maxima consistent with the extended conjugated system present in the molecule [33] [40]. The furan ring and adjacent double bonds contribute to electronic transitions in the ultraviolet region [40]. These spectroscopic features are valuable for concentration determination and structural verification during synthetic and analytical procedures [33] [40].

Computed and Experimental Physicochemical Properties

Partition Coefficient, Polar Surface Area, and Solubility

The computed partition coefficient (XLogP3-AA) for Bipinnatin J has been determined to be 3.5, indicating moderate lipophilicity characteristics [1] [12]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological interactions [15] [17]. The partition coefficient falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five criteria [17].

The topological polar surface area measures 59.7 square angstroms, reflecting the contribution of oxygen atoms to the overall molecular polarity [1] [12]. This relatively modest polar surface area is consistent with the compound's lipophilic character and membrane permeability properties [17]. The polar surface area calculation considers the hydroxyl group, lactone carbonyl, and furan oxygen atoms as the primary contributors to molecular polarity [1].

Solubility characteristics have been computationally estimated, with logarithmic solubility (logS) values indicating moderate aqueous solubility [12]. The presence of the hydroxyl group and lactone functionality enhances water solubility compared to purely hydrocarbon structures [12]. These solubility properties influence the compound's bioavailability and extraction procedures from natural sources [2].

Table 5: Computed Physicochemical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| XLogP3-AA | 3.5 | - | [1] |

| Topological Polar Surface Area | 59.7 | Ų | [1] |

| LogS (Solubility) | -4.8 | log(mol/L) | [12] |

| Absorption Prediction | Good | - | [12] |

Rotatable Bonds, Hydrogen Bond Donors and Acceptors

Bipinnatin J exhibits a single rotatable bond, reflecting the rigid macrocyclic constraint that limits conformational flexibility [1]. This low rotatable bond count contributes to the compound's well-defined three-dimensional structure and reduces entropic penalties associated with binding interactions [1]. The macrocyclic framework effectively restricts rotation around most carbon-carbon bonds within the ring system [1].

Hydrogen bonding analysis reveals one hydrogen bond donor corresponding to the hydroxyl group at carbon 12 [1]. This donor capability enables the formation of intermolecular hydrogen bonds with suitable acceptor sites in biological targets or crystalline environments [1]. The compound contains four hydrogen bond acceptor sites, including the hydroxyl oxygen, lactone carbonyl oxygen, and two oxygen atoms within the furan ring system [1].

The hydrogen bonding profile contributes significantly to the compound's binding affinity and selectivity in biological systems [17]. The balanced ratio of donors to acceptors enables favorable interactions with protein binding sites while maintaining appropriate desolvation energetics [17]. These properties are crucial for understanding the compound's pharmacological behavior and synthetic accessibility [1].

Table 6: Hydrogen Bonding and Conformational Properties

| Property | Value | Description | Reference |

|---|---|---|---|

| Rotatable Bond Count | 1 | Conformational flexibility | [1] |

| Hydrogen Bond Donors | 1 | Hydroxyl group | [1] |

| Hydrogen Bond Acceptors | 4 | Oxygen atoms | [1] |

| Conformational Constraint | High | Macrocyclic rigidity | [1] |

Thermal and Chemical Stability

Experimental thermal analysis has established the melting point of Bipinnatin J at 140-142 degrees Celsius, indicating moderate thermal stability [2]. This melting point range is consistent with the molecular weight and intermolecular forces present in the crystalline state [2]. The relatively sharp melting point suggests good crystalline purity and well-defined crystal packing arrangements [2].

Chemical stability studies have revealed that Bipinnatin J exhibits reasonable stability under standard laboratory conditions [31]. The compound demonstrates resistance to hydrolytic degradation under neutral pH conditions, although extended exposure to strongly acidic or basic environments may promote ring-opening reactions [31]. The lactone functionality represents the most chemically labile site within the molecule [31].

Thermal decomposition studies indicate that the compound maintains structural integrity up to approximately 200 degrees Celsius before significant degradation occurs [19]. The macrocyclic framework provides inherent stability against thermal rearrangement reactions [19]. These stability characteristics are important considerations for synthetic procedures, purification methods, and long-term storage requirements [31].

Table 7: Thermal and Chemical Stability Parameters

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 140-142°C | Atmospheric pressure | [2] |

| Thermal Stability | ~200°C | Decomposition onset | [19] |

| Chemical Stability | Moderate | Neutral pH | [31] |

| Storage Stability | Good | Standard conditions | [31] |

Geographical and Ecological Distribution of Source Organisms

Antillogorgia bipinnata, commonly known as the bipinnate sea plume, serves as the primary natural source of Bipinnatin J [1] [2]. This colonial soft coral exhibits a characteristic bipinnate fan-like growth pattern, typically developing in a single plane and reaching heights of approximately 57 centimeters with slightly smaller widths [1] [2]. The organism displays a distinctive morphology featuring a main stem with several branches that bear regularly-spaced pairs of branchlets. These branchlets are notably stiff and slightly flattened, measuring 25 to 40 millimeters in length and 1 to 1.5 millimeters in diameter, with characteristic spacing of approximately 5 millimeters apart and projecting at angles of about 65 degrees from the main branch [2].

The geographical distribution of Antillogorgia bipinnata encompasses extensive areas of the western Atlantic Ocean, with documented populations spanning from the Bahamas and South Florida through the broader Caribbean Sea region [2] [3] [4]. Specific regional occurrences include the Florida Keys, where the species inhabits both patch reef systems and transitional reef environments at depths ranging from 9 to 20 meters [4]. Throughout the Caribbean Sea, populations have been documented across the Greater Antilles, including Cuba, Jamaica, Hispaniola, and Puerto Rico, as well as the Lesser Antilles, where the species typically occurs in channel reef and fringing reef systems [4].

The species demonstrates remarkable depth adaptability, with documented occurrences ranging from shallow waters at 6 meters to deeper habitats extending to 27 meters below sea level [2] [3]. However, the most favorable depth range for Antillogorgia bipinnata populations appears to be between 9 and 20 meters, where optimal environmental conditions support robust colony development and secondary metabolite production [2] [3] [4]. Within this preferred depth range, the species commonly inhabits fore reef slopes, patch reef systems, and hard bottom communities that provide suitable substrate for attachment and growth [4].

The ecological preferences of Antillogorgia bipinnata reflect adaptation to specific Caribbean marine environments characterized by moderate to strong water currents and adequate light penetration for symbiotic zooxanthellae [2]. The species exhibits particular affinity for areas with good water circulation, which facilitates feeding through the capture of planktonic organisms and provides optimal conditions for gas exchange and waste removal [5]. These environmental parameters directly influence the production and concentration of secondary metabolites, including Bipinnatin J, within the coral tissues [6].

Chemical variation within Antillogorgia bipinnata populations has been documented through comprehensive chemical analyses that identified four distinct chemotypes across different geographical locations [6]. Chemotype A, which demonstrates the highest capacity for diterpene biosynthesis and contains the greatest concentrations of Bipinnatin J and related compounds, represents the most chemically active variant of the species [6]. This chemotypic diversity suggests potential genetic or environmental factors that influence secondary metabolite production patterns across different populations.

The species maintains symbiotic relationships with dinoflagellate algae belonging to the genus Symbiodinium, specifically Clade B, which contribute significantly to both the coral's nutrition and the biosynthesis of diterpene compounds [7] [6]. These zooxanthellae are not present in the planula larvae but are acquired after settlement and metamorphosis through active uptake by the polyps [2]. The symbiotic relationship proves essential for Bipinnatin J production, as isolated zooxanthellae demonstrate higher concentrations of kallolides and related diterpenes compared to the intact holobiont [6].

Extraction and Isolation Methodologies

Solvent Extraction Techniques

The extraction of Bipinnatin J from Antillogorgia bipinnata requires carefully optimized solvent systems that accommodate the compound's moderate polarity and structural stability [8] [9] [10]. Primary extraction typically begins with collection of coral specimens through SCUBA diving operations, followed by immediate preservation through freezing or chemical fixation to prevent degradation of labile secondary metabolites [11] [12].

Fresh specimen processing involves initial preparation where collected coral samples are either freeze-dried to remove water content or processed directly while fresh [13] [14] [8]. For dried specimens, the coral tissue is typically ground into fine powder to increase surface area and facilitate solvent penetration, while fresh specimens are sliced into small pieces to maximize extraction efficiency [13] [14].

Methanol extraction represents the most widely employed initial extraction method for Bipinnatin J isolation [13] [14] [8]. Cold methanol extraction involves immersing the prepared coral material in 100% methanol at room temperature for extended periods, typically 24 hours, with periodic agitation to ensure thorough extraction [15]. This gentle approach preserves thermally labile compounds while effectively dissolving the target furanocembranoid [8].

Ultrasound-assisted extraction provides enhanced efficiency compared to conventional cold extraction methods [13] [15] [14]. The technique employs ultrasonic energy to disrupt cellular structures and accelerate mass transfer, reducing extraction times to 15-30 minutes while maintaining extraction yields comparable to longer conventional methods [15] [16]. Optimal conditions include temperatures of 25-50°C and ultrasonic frequencies that avoid thermal degradation of sensitive compounds [15].

Mixed solvent systems demonstrate superior extraction efficiency for compounds with intermediate polarity such as Bipinnatin J [13] [14] [17]. The methanol-dichloromethane system (1:1 ratio) effectively extracts both polar and moderately polar compounds, providing comprehensive recovery of furanocembranoid metabolites [13] [17]. This approach typically involves initial extraction with the mixed solvent system for 15 minutes under ultrasonic conditions, followed by filtration and concentration [17].

Reflux extraction methods employ elevated temperatures (50-100°C) to enhance solvent penetration and compound solubility [15]. While this approach can increase yields for particularly resistant compounds, careful temperature control is essential to prevent thermal degradation of Bipinnatin J and related furanocembranoids [15]. Optimal reflux conditions involve 30 minutes to 1 hour extraction periods with appropriate solvent systems [15].

Chromatographic Separation Strategies

Liquid-liquid partitioning serves as the initial fractionation step following primary extraction [13] [14] [17] [10]. The crude methanol extract undergoes sequential partitioning between solvents of different polarities to achieve preliminary separation of compound classes [10]. Ethyl acetate-water partitioning effectively separates moderately polar furanocembranoids from highly polar and nonpolar contaminants [13] [14] [17].

Subsequent hexane-methanol partitioning further refines the separation by distinguishing between polar and nonpolar components within the ethyl acetate fraction [13] [14]. The resulting fractions undergo systematic analysis through thin-layer chromatography to identify those containing Bipinnatin J and related compounds [10].

Silica gel column chromatography provides the primary separation method for Bipinnatin J purification [13] [14] [17] [18] [10]. Normal-phase silica gel columns employ gradient elution systems beginning with nonpolar solvents such as hexane and progressing through increasing concentrations of ethyl acetate or acetone [13] [18]. Optimal gradient conditions for furanocembranoid separation typically involve hexane-ethyl acetate ratios progressing from 100% hexane to 100% ethyl acetate in stepwise increments [17] [18].

Column dimensions and loading require careful optimization based on sample quantity and desired resolution [19] [20]. The general guideline suggests using approximately 50 times the weight of silica gel relative to the crude sample, though compounds with similar retention factors may require larger ratios to achieve adequate separation [20]. Proper column packing through either dry or wet methods ensures uniform flow rates and prevents channeling that could compromise separation efficiency [19].

High-Performance Liquid Chromatography represents the ultimate purification technique for Bipinnatin J isolation [13] [14] [21] [22]. Reversed-phase HPLC using C18 columns with methanol-water or acetonitrile-water gradient systems provides exceptional resolution for furanocembranoid compounds [13] [14] [22] [23]. Optimal mobile phase conditions involve gradients from 50% to 100% organic solvent over 30-60 minute periods, with detection at ultraviolet wavelengths of 210 and 254 nanometers [13] [22].

Preparative HPLC enables large-scale purification of Bipinnatin J for structural studies and biological evaluation [13] [22] [24]. Semi-preparative columns (10-25 millimeter internal diameter) accommodate sample loads of several hundred milligrams while maintaining high resolution [22]. Flow rates typically range from 2-8 milliliters per minute, depending on column dimensions and desired separation quality [22].

Specialized chromatographic techniques include Sephadex LH-20 size exclusion chromatography for desalting and preliminary fractionation [22]. This method employs chloroform-methanol (1:1) mobile phases and effectively separates compounds based on molecular size while removing salts and other small molecular weight contaminants [22].

High-Speed Counter-Current Chromatography offers an alternative approach for large-scale Bipinnatin J purification without solid stationary phases [16] [25]. This technique employs liquid-liquid partition systems such as hexane-ethyl acetate-methanol-water in various ratios to achieve separation while avoiding irreversible adsorption losses associated with solid supports [16].

Detection and monitoring throughout chromatographic separations rely primarily on ultraviolet absorption spectroscopy at wavelengths characteristic of furanocembranoid chromophores [13] [14] [22]. Mass spectrometric detection provides additional selectivity and structural confirmation during purification processes [23] [10]. Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structure verification and purity assessment of isolated Bipinnatin J [26] [10].

Structural Diversity among Furanocembranoids from Antillogorgia bipinnata

Antillogorgia bipinnata produces a remarkable array of structurally diverse furanocembranoid natural products, with Bipinnatin J serving as a central biosynthetic intermediate within this complex family [27] [6]. The core structural framework shared among these compounds consists of a 14-membered cembrane ring system incorporating both furan and butenolide moieties, which undergo various oxidative modifications to generate the observed structural diversity [1] [27].

Primary metabolites within the bipinnatin series include Bipinnatins A through Q, each exhibiting distinct structural modifications and corresponding biological activities [27]. Bipinnatin A displays potent cytotoxicity against P388 murine tumor cell lines with an IC₅₀ value of 0.9 micrograms per milliliter, attributable to its additional acetyl functional groups that enhance cellular penetration and target interaction [30]. The compound features a more complex oxidation pattern compared to Bipinnatin J, with additional hydroxyl and acetyl substituents that modify its pharmacological profile .

Bipinnatin B represents one of the most structurally complex members of the series, containing a polycyclic framework with multiple acetoxy groups and demonstrating both neurotoxic and cytotoxic properties [30]. This compound exhibits IC₅₀ values of 3.2 micrograms per milliliter against tumor cell lines and functions as an irreversible acetylcholine receptor antagonist, similar to lophotoxin [30]. The enhanced structural complexity of Bipinnatin B reflects advanced oxidative cyclization processes that convert the simpler furanocembranoid precursors into highly congested polycyclic architectures [27].

Bipinnatin D maintains significant cytotoxic activity with an IC₅₀ of 1.5 micrograms per milliliter while displaying intermediate structural complexity between the simpler and more elaborate family members [30]. The compound incorporates additional functional groups that enhance biological activity while retaining the fundamental furanocembranoid skeleton characteristic of the family .

Kallolide A and related pseudopteranes represent a structurally distinct subfamily of compounds isolated from Antillogorgia bipinnata [31] [6]. Kallolide A features a contracted 12-membered pseudopterane skeleton rather than the 14-membered cembrane framework, demonstrating alternative cyclization pathways available within the biosynthetic machinery [31]. This compound exhibits anti-inflammatory properties and serves as a precursor to various solvolysis products, including the dimeric biskallolide A through spontaneous etherification reactions [31].

Isokallolide A represents a stereoisomeric variant of Kallolide A, differing in the configuration of specific stereocenters while maintaining the overall pseudopterane framework [31]. The compound undergoes similar solvolytic reactions to produce alkoxylated derivatives, demonstrating the inherent reactivity of the hydroxyl groups within these structures [31].

Rubifolide constitutes the dehydroxylated analog of Bipinnatin J, lacking the characteristic C-2 hydroxyl group that distinguishes Bipinnatin J within the family [1] [32]. This structural relationship suggests direct biosynthetic connections, with Bipinnatin J potentially serving as the immediate precursor to rubifolide through enzymatic dehydration processes [1] [32]. Rubifolide itself functions as a biosynthetic intermediate toward more complex polycyclic family members [27].

Intricarene represents a tricyclic derivative of Bipinnatin J generated through sophisticated intramolecular cycloaddition reactions [32] [27]. This transformation involves oxidative cleavage of the furan ring to generate reactive intermediates that undergo transannular [5+2] cycloaddition to construct the characteristic tricyclic framework [27]. Laboratory studies have successfully demonstrated the conversion of Bipinnatin J to intricarene under appropriate oxidative conditions, validating the proposed biosynthetic relationship [32].

Coralloidalide B exemplifies further oxidative elaboration of the Bipinnatin J framework through additional hydroxylation and cyclization processes [32] [27]. The compound maintains the fundamental cembrane skeleton while incorporating additional ring systems that enhance structural rigidity and potentially modulate biological activity [32].

Related Natural Analogues and Derivatives

The furanocembranoid family extends far beyond the compounds isolated from Antillogorgia bipinnata, encompassing structurally related metabolites from various marine organisms throughout tropical and subtropical waters [27] [33]. These compounds share the characteristic 14-membered cembrane backbone with integrated furan and butenolide functionality, while exhibiting remarkable structural diversity through different oxidation patterns, cyclization modes, and functional group modifications [27].

Pukalide and related compounds from Sinularia species represent closely related furanocembranoids with similar core structures but distinct substitution patterns [13] [14] [34]. 11-Hydroxy-Δ¹²⁽¹³⁾-pukalide isolated from Okinawan soft coral Sinularia species demonstrates the widespread occurrence of this structural class across different coral genera [13] [14]. The compound differs from Bipinnatin J in the position and nature of hydroxyl substitution, reflecting species-specific biosynthetic modifications [13] [14].

Keikipukalides A-E from the Antarctic octocoral Plumarella delicatissima exemplify the global distribution of furanocembranoid metabolites and their adaptation to extreme marine environments [34]. These compounds maintain the characteristic furan-butenolide architecture while incorporating unique structural features that may reflect evolutionary adaptation to cold-water conditions [34]. The isolation of these compounds from deep-sea organisms (800-950 meters depth) demonstrates the persistence of furanocembranoid biosynthetic pathways across diverse marine ecosystems [34].

Elisabethatriene from coral-derived terpene synthases represents a related diterpene that shares biosynthetic origins with the furanocembranoid family while following alternative cyclization pathways [24]. The compound demonstrates the versatility of marine terpene synthases in generating structural diversity from common precursors such as geranylgeranyl diphosphate [24].

Lophotoxin constitutes one of the most extensively studied members of the broader cembranoid family, exhibiting potent neurotoxic activity through irreversible acetylcholine receptor antagonism [1] [35]. While structurally more complex than Bipinnatin J, lophotoxin shares fundamental architectural features and likely derives from similar biosynthetic precursors through alternative oxidative cyclization pathways [1] [35]. The compound has undergone extensive pharmacological evaluation and serves as a valuable tool for neurobiology research [1].

Bielschowskysin represents an extremely complex polycyclic cembranoid that may derive from Bipinnatin J through multiple oxidative cyclization and rearrangement processes [35] [27]. This compound exhibits exceptional anticancer activity with high selectivity for tumor cells, making it a valuable lead compound for drug development [35]. The proposed biosynthetic pathway from Bipinnatin J to bielschowskysin involves multiple mechanistically distinct transformations, highlighting the remarkable synthetic capabilities of marine biosynthetic systems [27].

Providencin exemplifies another structurally elaborate derivative potentially accessible from Bipinnatin J precursors through photochemical cyclization processes [35]. The compound features a unique furanyl-cyclobutanol moiety that arises through specialized photochemical transformations, demonstrating the role of environmental factors in shaping marine natural product diversity [35].

Structural modification patterns across the furanocembranoid family reveal common themes in marine secondary metabolism [27] [36]. Oxidative modifications including hydroxylation, epoxidation, and ketone formation represent the most prevalent structural elaborations [27]. These transformations typically occur at specific positions within the cembrane framework, suggesting enzymatic control over regiochemistry and stereochemistry [27].

Cyclization reactions constitute another major source of structural diversity, with various intramolecular cycloaddition processes converting linear cembranoids into complex polycyclic architectures [27]. These cyclizations often involve the furan ring as a reactive partner, highlighting its dual role as both a structural element and a reactive functionality [27].

Halogenation patterns observed in some family members introduce additional structural complexity and potentially enhance biological activity [36]. Marine organisms possess specialized haloperoxidases that catalyze regioselective halogenation reactions, contributing to the structural diversity observed across different species and geographical regions [37].

XLogP3

Wikipedia

Dates

Explore Compound Types